molecular formula C9H10N2 B1628138 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine CAS No. 680859-99-8

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1628138
CAS No.: 680859-99-8
M. Wt: 146.19 g/mol
InChI Key: JNZZRIPJDDRDAF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring The presence of two methyl groups at the 1 and 2 positions of the pyrrole ring distinguishes it from other pyrrolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2,3-butanedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential as a pharmacophore in the development of anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of microtubule dynamics and interference with signal transduction processes.

Comparison with Similar Compounds

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine can be compared with other pyrrolopyridine derivatives, such as:

    1H-pyrrolo[3,2-C]pyridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    1,2-Dimethyl-1H-pyrrolo[3,4-C]pyridine: Has a different ring fusion pattern, leading to variations in biological activity.

    1,2,3-Trimethyl-1H-pyrrolo[3,2-C]pyridine: The additional methyl group alters its steric and electronic properties.

Properties

IUPAC Name

1,2-dimethylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZZRIPJDDRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609922
Record name 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680859-99-8
Record name 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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